molecular formula C16H19N3O2 B5199306 N-[(5-hydroxy-2-adamantylidene)amino]pyridine-2-carboxamide

N-[(5-hydroxy-2-adamantylidene)amino]pyridine-2-carboxamide

Cat. No.: B5199306
M. Wt: 285.34 g/mol
InChI Key: MPNGZQRYAILHPO-UHFFFAOYSA-N
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Description

N-[(5-hydroxy-2-adamantylidene)amino]pyridine-2-carboxamide is a compound that features a unique structure combining an adamantane derivative with a pyridine carboxamide. The adamantane moiety is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The pyridine carboxamide group adds further functionality, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-hydroxy-2-adamantylidene)amino]pyridine-2-carboxamide typically involves the reaction of 5-hydroxy-2-adamantanone with pyridine-2-carboxamide in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Reaction Time: The reaction may take several hours to complete, often monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-hydroxy-2-adamantylidene)amino]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the adamantane moiety can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) or nitro groups.

Major Products

    Oxidation: Formation of 5-keto-2-adamantylidene derivative.

    Reduction: Formation of N-[(5-amino-2-adamantyl)amino]pyridine-2-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[(5-hydroxy-2-adamantylidene)amino]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of N-[(5-hydroxy-2-adamantylidene)amino]pyridine-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides a stable scaffold that can interact with various enzymes and receptors. The pyridine carboxamide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-hydroxy-2-adamantylidene)amino]benzamide
  • N-[(5-hydroxy-2-adamantylidene)amino]thiophene-2-carboxamide
  • N-[(5-hydroxy-2-adamantylidene)amino]furan-2-carboxamide

Uniqueness

N-[(5-hydroxy-2-adamantylidene)amino]pyridine-2-carboxamide stands out due to the presence of the pyridine ring, which imparts unique electronic properties and reactivity compared to other similar compounds. The combination of the adamantane and pyridine moieties provides a balance of stability and functionality, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(5-hydroxy-2-adamantylidene)amino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-15(13-3-1-2-4-17-13)19-18-14-11-5-10-6-12(14)9-16(21,7-10)8-11/h1-4,10-12,21H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNGZQRYAILHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=NNC(=O)C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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